2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Descripción
Propiedades
IUPAC Name |
2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20-11-15-2-1-3-17(15)24-26(20)12-14-6-8-25(9-7-14)21(28)16-4-5-18-19(10-16)23-13-22-18/h4-5,10-11,13-14H,1-3,6-9,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRBIIDVQAOWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23N5O2
- Molecular Weight : 377.448 g/mol
- CAS Number : 2097895-68-4
The compound features a unique combination of functional groups, including a benzodiazole moiety and a piperidine structure, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in inflammatory processes and pain pathways.
Antiinflammatory and Analgesic Effects
Research indicates that the compound may exhibit anti-inflammatory properties by acting on Vascular Adhesion Protein 1 (VAP-1), which plays a critical role in inflammatory responses. Inhibition of VAP-1 could potentially reduce pain and inflammation in various conditions.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related compounds revealed that certain structural analogs demonstrated significant cytotoxicity against human lymphoblast cell lines. This suggests that the compound may share similar properties, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Cyclopenta[c]pyridazinone Derivatives
- 6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS 122001-78-9): Structure: Simplest analog lacking substituents. The unsubstituted core is less lipophilic (logP ~1.2) compared to substituted derivatives. Applications: Serves as a precursor for functionalized analogs .
Thieno-Cyclohepta[c]pyridazinone Derivatives
- Compound 7a (2-N-[(4-N-Phenylpiperazin-1-yl)methyl]-thieno-cyclohepta[c]pyridazin-3-one): Structure: Features a thieno-cyclohepta[c]pyridazinone core with a phenylpiperazine substituent. Properties: Molecular weight 395 g/mol (C₂₂H₂₆N₄OS), mp 121–123°C, IR carbonyl stretch at 1661 cm⁻¹. Comparison: The larger cyclohepta ring increases steric bulk but reduces ring strain compared to cyclopenta systems. The phenylpiperazine group enhances solubility (Rf = 0.35 in petroleum ether/EtOAc) but may introduce off-target GPCR activity .
Substituent Variations
Piperidine/Benzodiazole vs. Piperazine/Pyrimidine
- Target Compound: The benzodiazole-carbonyl-piperidine group provides dual hydrogen-bond donor/acceptor sites, likely improving target selectivity over kinases or proteases.
- Compound from : Contains a pyrimidinyl-azetidinyl-piperazinyl substituent. Structure: [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone.
Benzodiazole vs. Benzodioxolyl
- Compounds from : Examples: 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Comparison: The benzodioxolyl group (logP ~2.0) is more lipophilic than benzodiazole (logP ~1.5), which may affect blood-brain barrier penetration.
Q & A
Q. What orthogonal assays validate target specificity when structural analogs show polypharmacology?
- Methodology :
- Chemical Proteomics : Use immobilized compound pulldowns with MS/MS identification of binding partners .
- CRISPR Knockout : Generate target-knockout cell lines and compare compound activity (e.g., IC₅₀ shift >10-fold confirms on-target effect) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
